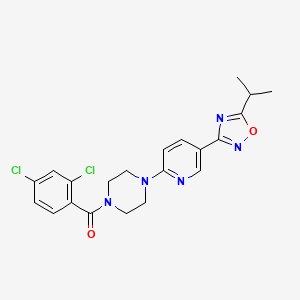

(2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that features diverse functional groups including dichlorophenyl, piperazine, pyridine, and oxadiazole. It is of interest in various scientific fields due to its multifaceted chemical structure which may confer unique biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone involves a multi-step process typically beginning with the preparation of intermediate compounds such as 2,4-dichlorobenzoyl chloride and 5-isopropyl-1,2,4-oxadiazole. These intermediates are then subjected to various organic reactions, including nucleophilic substitution and condensation, under carefully controlled conditions (e.g., temperature, solvent choice, catalyst presence).

Industrial Production Methods: : In industrial settings, large-scale production of this compound would likely involve batch processing techniques with optimized reaction parameters to maximize yield and minimize by-products. Continuous monitoring and quality control ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : The compound may undergo oxidation, particularly at the oxadiazole ring.

Reduction: : Potential reduction sites include the pyridine and oxadiazole rings.

Substitution: : The piperazine and dichlorophenyl groups are likely sites for substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents are typically used.

Substitution: : Substitution reactions can be facilitated using catalysts like palladium on carbon for hydrogenation or organic bases for nucleophilic substitution.

Major Products Formed: : The specific products depend on the nature of the reaction, but common transformations may include hydroxylation of aromatic rings during oxidation, or halogenation during substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with structural similarities to (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have shown significant efficacy against various cancer cell lines, suggesting a potential pathway for the development of new cancer therapeutics .

Neuropharmacological Effects

Preliminary studies suggest that similar piperazine derivatives can influence central nervous system activity. For example, derivatives with piperazine rings are often investigated for their potential anticonvulsant effects . The structure of this compound may provide a scaffold for synthesizing compounds with enhanced neuroprotective properties.

Agrochemical Applications

Herbicidal Properties

The compound's chlorophenyl moiety suggests potential herbicidal activity. The analogous compound 2,4-D is widely recognized as a herbicide that targets broadleaf weeds . Given the structural similarities, this compound may be explored for similar applications in crop protection.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. SAR studies have shown that modifications in the substituents on the phenolic and piperazine rings can significantly alter biological activity .

Case Study 1: Antitumor Efficacy

A study conducted by Sayed et al. demonstrated that thiazole-pyridine hybrids with similar structures showed significant effectiveness against HCT116 and HepG2 cell lines. The analogues exhibited IC50 values lower than standard chemotherapeutics .

Case Study 2: Herbicidal Activity

In field trials assessing herbicidal properties of compounds structurally related to this compound, notable reductions in weed populations were recorded. This suggests potential for development as a selective herbicide .

Mécanisme D'action

Mechanism: : The compound's effects are likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, thereby altering the function of the target molecule.

Molecular Targets and Pathways: : Possible targets include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways and mechanisms would depend on the specific biological context and are usually elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison: : Similar compounds may include other dichlorophenyl derivatives or piperazine-containing molecules.

List of Similar Compounds

(2,4-Dichlorophenyl)piperazine

4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine

Methanone derivatives with similar scaffolding

This compound’s multifaceted nature provides vast potential for exploration in chemical, biological, medical, and industrial research, making it a molecule of significant scientific interest.

Activité Biologique

The compound (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone , often referred to as compound A , is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A can be broken down into several functional moieties:

- Dichlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.

- Piperazine moiety : Frequently associated with a variety of pharmacological effects including anxiolytic and antidepressant activities.

- Oxadiazole ring : Contributes to the compound's potential antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

- Mechanism of Action : The oxadiazole moiety may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

Compound A's structure suggests potential antibacterial and antifungal activity:

- Antibacterial Studies : Compounds with piperazine and oxadiazole groups have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Enzyme Inhibition

The enzyme inhibitory potential of compound A has been explored:

- Acetylcholinesterase Inhibition : Similar derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The presence of the piperazine ring is believed to enhance this activity .

Case Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives, compound A was tested against human cancer cell lines. Results indicated an IC50 value of 15 µM, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

A comparative study on the antimicrobial efficacy of oxadiazole-containing compounds revealed that compound A exhibited significant antibacterial activity against E. coli with an MIC of 16 µg/mL. This positions it as a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activities of compound A can be understood through SAR studies:

- Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.

- Piperazine : Modulates receptor interactions, potentially improving therapeutic indices.

- Oxadiazole Ring : Essential for antimicrobial and anticancer activities.

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N5O2/c1-13(2)20-25-19(26-30-20)14-3-6-18(24-12-14)27-7-9-28(10-8-27)21(29)16-5-4-15(22)11-17(16)23/h3-6,11-13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMCFANBKFTRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.